molecular formula C5H7BO3 B13410681 (3-Methylfuran-2-yl)boronic acid CAS No. 1002128-98-4

(3-Methylfuran-2-yl)boronic acid

Cat. No.: B13410681
CAS No.: 1002128-98-4
M. Wt: 125.92 g/mol
InChI Key: AXNHSQYWVODVSM-UHFFFAOYSA-N
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Description

(3-Methylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a methyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylfuran-2-yl)boronic acid typically involves the borylation of 3-methylfuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the hydrolysis of boronic esters. The esters are prepared via the reaction of boronic acids with alcohols, followed by hydrolysis to yield the desired boronic acid .

Mechanism of Action

The mechanism of action of (3-Methylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

CAS No.

1002128-98-4

Molecular Formula

C5H7BO3

Molecular Weight

125.92 g/mol

IUPAC Name

(3-methylfuran-2-yl)boronic acid

InChI

InChI=1S/C5H7BO3/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3

InChI Key

AXNHSQYWVODVSM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C)(O)O

Origin of Product

United States

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